molecular formula C29H42O6 B12684917 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate CAS No. 94135-06-5

4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate

Cat. No.: B12684917
CAS No.: 94135-06-5
M. Wt: 486.6 g/mol
InChI Key: WRZVFSQVZDEDIK-NTLFILIOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate typically involves multiple steps, starting from simpler steroid precursors. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Acetylation: Addition of acetate groups to hydroxyl groups.

    Hexanoate Esterification: Formation of hexanoate esters at the 17th position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols .

Scientific Research Applications

4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

94135-06-5

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-4-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate

InChI

InChI=1S/C29H42O6/c1-6-7-8-9-25(33)35-29(18(2)30)17-13-22-20-10-11-23-26(34-19(3)31)24(32)14-15-27(23,4)21(20)12-16-28(22,29)5/h20-22H,6-17H2,1-5H3/t20-,21+,22+,27-,28+,29+/m1/s1

InChI Key

WRZVFSQVZDEDIK-NTLFILIOSA-N

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)OC(=O)C)C)C(=O)C

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)OC(=O)C)C)C(=O)C

Origin of Product

United States

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